

molecular structure of 3-Isocyanatothiolane

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Compound of Interest

Compound Name: 3-Isocyanatothiolane

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An In-depth Technical Guide to the Molecular Structure of **3-Isocyanatothiolane**

Abstract

This technical guide provides a comprehensive analysis of the molecular structure, predicted properties, and potential applications of **3-Isocyanatothiolane**. As a molecule combining a flexible five-membered heterocyclic thiolane ring with a highly reactive isocyanate functional group, **3-Isocyanatothiolane** presents intriguing possibilities as a versatile building block for researchers, scientists, and drug development professionals. In the absence of extensive direct experimental data for this specific molecule, this guide synthesizes information from foundational chemical principles and studies of its constituent functional groups to offer a predictive yet robust overview. We will delve into the conformational intricacies of the thiolane ring, the electronic nature of the isocyanate group, and the interplay between these two components that dictates the overall molecular architecture and reactivity. Furthermore, this document outlines proposed synthetic routes and a methodological framework for the experimental and computational characterization of **3-Isocyanatothiolane**, aiming to equip researchers with the foundational knowledge to explore its potential in their respective fields.

Introduction to 3-Isocyanatothiolane: A Molecule of Untapped Potential

3-Isocyanatothiolane is an organic compound that merges the structural features of a saturated sulfur-containing heterocycle, thiolane (also known as tetrahydrothiophene), with the potent electrophilic character of an isocyanate functional group. The strategic placement of the isocyanate group at the 3-position of the thiolane ring creates a molecule with a unique combination of flexibility, reactivity, and potential for introducing a sulfur-containing motif into larger molecular scaffolds.

The isocyanate group is a cornerstone of polyurethane chemistry and a valuable functional group in medicinal chemistry for its ability to readily react with nucleophiles such as amines and alcohols to form stable urea and urethane linkages, respectively.[1][2][3] The thiolane ring, on the other hand, is a non-planar, flexible five-membered ring that can influence the spatial orientation and accessibility of its substituents.[4][5] The presence of the sulfur atom also introduces specific electronic properties and potential for further chemical modification, such as oxidation to the corresponding sulfoxide or sulfone.

This guide aims to provide a detailed theoretical exploration of the molecular structure of **3-Isocyanatothiolane**, offering insights into its conformational landscape, predicted spectroscopic signatures, and potential reactivity patterns.

Molecular Identity and Core Structural Features

To establish a clear frame of reference, we begin with the fundamental identifiers of **3-Isocyanatothiolane**.

Identifier	Value
IUPAC Name	3-isocyanatothiolane
Molecular Formula	C ₅ H ₇ NOS
SMILES	O=C=NC1CCSC1
Molecular Weight	129.18 g/mol

The Thiolane Ring: A Flexible Scaffold

The thiolane ring is a five-membered saturated heterocycle containing one sulfur atom. Unlike planar aromatic rings, the thiolane ring is non-planar and conformationally flexible, existing in a

dynamic equilibrium between two primary conformations: the "envelope" (C_s symmetry) and the "twist" or "half-chair" (C_2 symmetry) forms.[5] The energy barrier between these conformations is low, allowing for rapid interconversion at room temperature.

The conformation of the thiolane ring in **3-Isocyanatothiolane** will directly impact the spatial orientation of the isocyanate group, influencing its steric accessibility and reactivity.

The Isocyanate Functional Group: A Potent Electrophile

The isocyanate functional group ($-N=C=O$) is characterized by a nearly linear arrangement of its atoms and a planar $C-N=C=O$ unit.[1] The carbon atom of the isocyanate group is highly electrophilic due to the electron-withdrawing effects of the adjacent nitrogen and oxygen atoms. This makes it highly susceptible to nucleophilic attack by compounds containing active hydrogen atoms, such as alcohols, amines, and water.[1][6][7] Aliphatic isocyanates, such as **3-Isocyanatothiolane**, are generally less reactive than their aromatic counterparts but still exhibit significant reactivity, often requiring catalysts for efficient reactions with alcohols.[8][9]

Predicted Molecular Structure and Conformational Analysis of 3-Isocyanatothiolane

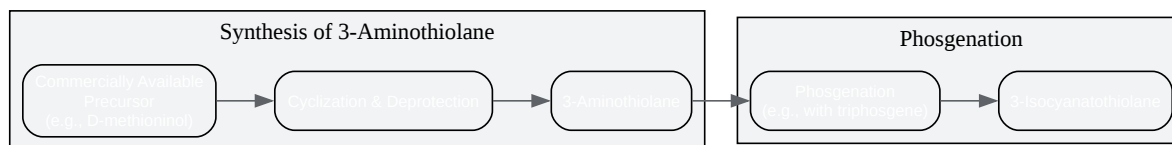
The overall structure of **3-Isocyanatothiolane** is a composite of the flexible thiolane ring and the rigid isocyanate group. The positioning of the isocyanate at the C3 position suggests that it can exist in either a pseudo-axial or pseudo-equatorial orientation depending on the conformation of the thiolane ring.

Figure 1: Predicted molecular structure of **3-Isocyanatothiolane**.

The thioether sulfur atom is expected to have a mild electron-donating effect through induction, which could slightly modulate the electrophilicity of the isocyanate carbon. However, this effect is likely to be modest.

Proposed Synthetic Pathway

As **3-Isocyanatothiolane** is not readily commercially available, a plausible synthetic route would involve the conversion of a suitable precursor. The most direct approach is the phosgenation of 3-aminothiolane.[1][10] 3-Aminothiolane itself can be synthesized from commercially available starting materials.[11][12]



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Figure 2: Proposed synthetic workflow for **3-Isocyanatothiolane**.

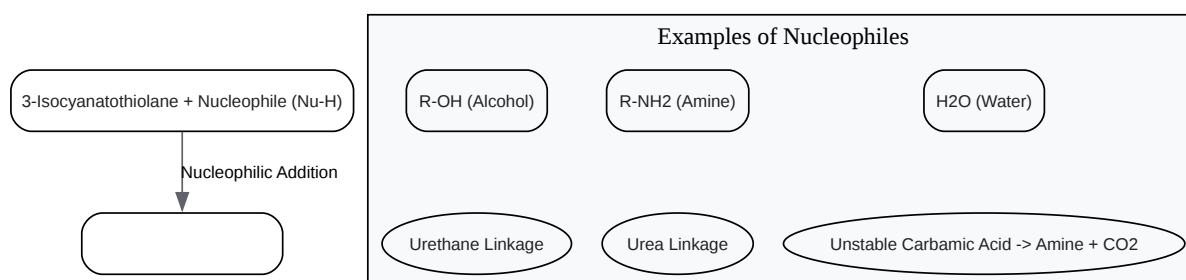
Methodology: Synthesis of **3-Isocyanatothiolane** from 3-Aminothiolane

- **Dissolution:** Dissolve 3-aminothiolane in a suitable anhydrous, inert solvent (e.g., dichloromethane or toluene) under an inert atmosphere (e.g., nitrogen or argon).
- **Cooling:** Cool the solution to 0 °C in an ice bath.
- **Addition of Phosgenating Agent:** Slowly add a solution of a phosgene equivalent, such as triphosgene, in the same solvent to the cooled amine solution. A non-nucleophilic base (e.g., triethylamine) is typically added to scavenge the HCl byproduct.
- **Reaction Monitoring:** Monitor the reaction progress by a suitable technique, such as thin-layer chromatography (TLC) or infrared spectroscopy (looking for the disappearance of the N-H stretch of the amine and the appearance of the strong N=C=O stretch of the isocyanate).
- **Work-up and Purification:** Upon completion, the reaction mixture is typically filtered to remove the amine hydrochloride salt. The filtrate is then concentrated under reduced pressure. The crude product can be purified by vacuum distillation or column chromatography on silica gel.

Caution: Phosgene and its equivalents are highly toxic and should be handled with extreme care in a well-ventilated fume hood by trained personnel.

Predicted Reactivity and Potential Applications

The primary mode of reactivity for **3-Isocyanatothioline** is the nucleophilic addition to the isocyanate carbon. This allows for the covalent linkage of the 3-thiolane moiety to a wide range of molecules.



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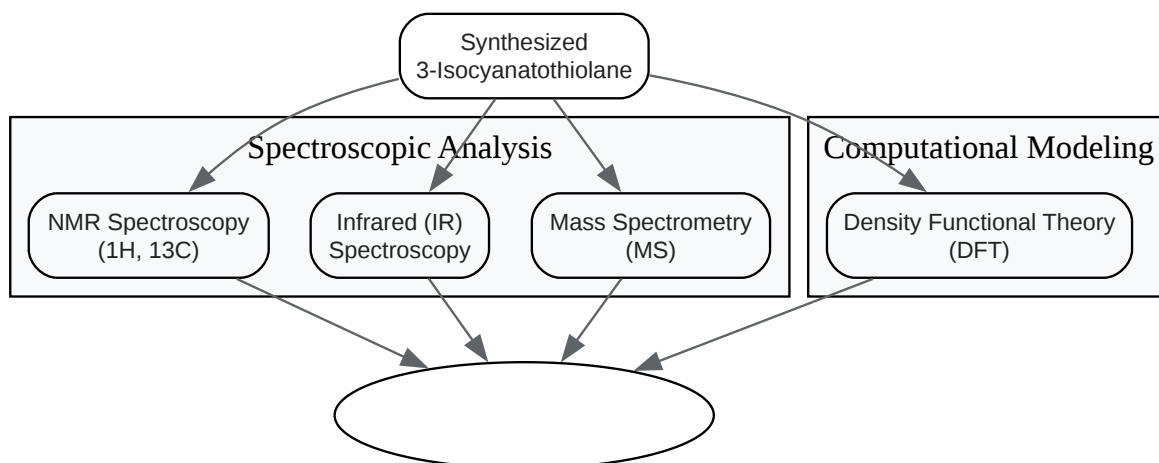
Figure 3: Predicted reactivity of **3-Isocyanatothioline** with nucleophiles.

Potential Applications:

- **Drug Development:** As a linker molecule to conjugate a payload to a targeting moiety (e.g., an antibody or small molecule). The thiolane ring could also impart desirable pharmacokinetic properties.
- **Bioconjugation:** For labeling proteins or other biomolecules that have accessible nucleophilic residues.
- **Materials Science:** As a monomer or cross-linking agent in the synthesis of novel polymers with sulfur-containing backbones or side chains.

Proposed Methodologies for Structural Characterization

A comprehensive characterization of **3-Isocyanatothioline** would involve a combination of spectroscopic and computational methods to confirm its structure and understand its properties.



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Figure 4: Proposed workflow for the characterization of **3-Isocyanatothiolane**.

Spectroscopic Analysis

Technique	Predicted Key Features
¹ H NMR	Complex multiplets for the aliphatic protons of the thiolane ring. The proton at C3, adjacent to the isocyanate group, would likely be shifted downfield compared to the other ring protons.
¹³ C NMR	A characteristic signal for the isocyanate carbon around 120-130 ppm. Signals for the four distinct carbons of the thiolane ring.
Infrared (IR)	A very strong, sharp absorption band between 2250 and 2280 cm ⁻¹ corresponding to the asymmetric stretching of the N=C=O group. C-H stretching bands below 3000 cm ⁻¹ .
Mass Spectrometry	A molecular ion peak corresponding to the molecular weight of 129.18 g/mol . Fragmentation patterns would likely involve the loss of the isocyanate group and cleavage of the thiolane ring.

Computational Modeling

Methodology: Density Functional Theory (DFT) Calculations

- Conformational Search: Perform a systematic conformational search to identify the low-energy conformers (envelope and twist) of **3-Isocyanatothiolane**.
- Geometry Optimization: Optimize the geometries of the identified conformers using a suitable level of theory (e.g., B3LYP) and basis set (e.g., 6-31G(d)).
- Frequency Calculations: Perform frequency calculations to confirm that the optimized structures are true minima on the potential energy surface and to predict the vibrational (IR) spectra.
- Property Calculations: Calculate key properties such as bond lengths, bond angles, dihedral angles, and electronic properties (e.g., molecular electrostatic potential) to understand the charge distribution and reactivity.

Conclusion

While direct experimental data on **3-Isocyanatothiolane** is limited, a comprehensive theoretical and predictive analysis based on the well-understood chemistry of its constituent thiolane and isocyanate functionalities provides a solid foundation for its future exploration. This guide has outlined its core molecular structure, predicted conformational behavior, a plausible synthetic route, and a roadmap for its characterization. The unique combination of a flexible, sulfur-containing heterocyclic scaffold and a highly reactive electrophilic handle makes **3-Isocyanatothiolane** a promising, yet underexplored, building block for advancements in medicinal chemistry, bioconjugation, and materials science. It is our hope that this in-depth guide will serve as a valuable resource and catalyst for further research into this intriguing molecule.

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